2-Ethoxy-N-isopropyl-2-phenylacetamidine
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Overview
Description
2-Ethoxy-N-isopropyl-2-phenylacetamidine is an organic compound with the molecular formula C13H20N2O It is known for its unique chemical structure, which includes an ethoxy group, an isopropyl group, and a phenylacetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-isopropyl-2-phenylacetamidine typically involves the reaction of ethyl acetate with isopropylamine and phenylacetonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. Safety measures are also implemented to handle hazardous materials and by-products generated during the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-isopropyl-2-phenylacetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2-Ethoxy-N-isopropyl-2-phenylacetamidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-isopropyl-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-N-isopropyl-2-phenylacetamidine include:
- 2-Ethoxy-N-isopropyl-2-phenylacetamide
- 2-Ethoxy-N-isopropyl-2-phenylacetonitrile
- 2-Ethoxy-N-isopropyl-2-phenylacetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
46499-86-9 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethoxy-2-phenyl-N'-propan-2-ylethanimidamide |
InChI |
InChI=1S/C13H20N2O/c1-4-16-12(13(14)15-10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H2,14,15) |
InChI Key |
OESWXOBSRAZJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=NC(C)C)N |
Origin of Product |
United States |
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